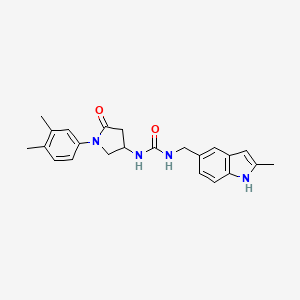

1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-14-4-6-20(8-15(14)2)27-13-19(11-22(27)28)26-23(29)24-12-17-5-7-21-18(10-17)9-16(3)25-21/h4-10,19,25H,11-13H2,1-3H3,(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJHTMMDJLUMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structure, which includes a pyrrolidinone ring and various aromatic substituents, positions it as a compound of interest in medicinal chemistry and biological research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features

- Molecular Weight : 336.42 g/mol

- CAS Number : 894009-23-5

- Chemical Formula : C19H24N4O2

Structural Characteristics

The compound features:

- A pyrrolidinone ring that contributes to its biological activity.

- A dimethylphenyl group which may enhance lipophilicity and receptor binding.

- An indole moiety , known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways. For instance, similar compounds have demonstrated activity against HIV reverse transcriptase, suggesting that this urea derivative may also exhibit antiviral properties by inhibiting viral replication mechanisms .

Receptor Binding

The compound may bind to specific receptors in the body, modulating their activity. This interaction can lead to altered signaling pathways that affect cellular responses. The presence of the indole group is particularly relevant for interactions with neurotransmitter receptors, which can influence mood and cognition.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit significant antiviral activity. For example, derivatives have been tested against HIV with promising results, showing EC50 values in the submicromolar range . This suggests that the compound could serve as a basis for developing new antiviral agents.

Anticancer Potential

The structural components of this urea derivative suggest potential anticancer properties. Compounds containing similar frameworks have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroactive Effects

Given the indole structure's known neuroactivity, this compound may also exhibit effects on the central nervous system. It could potentially act as a modulator of neurotransmitter systems, contributing to therapeutic effects in mood disorders or neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV reverse transcriptase | |

| Anticancer | Potential growth inhibition in tumor cells | |

| Neuroactive | Possible modulation of neurotransmitter receptors |

Study 1: Anti-HIV Activity

A study evaluated a series of urea derivatives for their anti-HIV activity. The findings indicated that certain structural modifications enhanced potency against HIV reverse transcriptase. The most effective compounds had EC50 values below 10 nM, suggesting high efficacy .

Study 2: Anticancer Screening

Another research effort focused on the anticancer properties of indole-containing urea derivatives. These studies revealed that compounds with similar structures could induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Study 3: Neuropharmacology

Research exploring the neuropharmacological effects of indole derivatives found that these compounds could influence serotonin receptor activity. Such interactions may lead to antidepressant-like effects in preclinical models .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by:

- Pyrrolidinone ring : Confers specific chemical reactivity.

- Dimethylphenyl group : Enhances lipophilicity and biological activity.

- Indole moiety : Known for its diverse biological activities.

Medicinal Chemistry

1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea has shown promise in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have been tested against colorectal cancer cell lines, showing inhibition of cell proliferation with IC50 values as low as 0.12 μM. This suggests potential therapeutic applications in oncology.

Anti-inflammatory Properties

Compounds related to this structure have demonstrated the ability to modulate inflammatory responses. Studies indicate reductions in pro-inflammatory cytokines in animal models, highlighting the compound's potential for treating chronic inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes involved in metabolic pathways.

- Receptors linked to cellular signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl or indole rings can significantly influence biological activity. For example, electron-withdrawing groups can enhance antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

Case Study 1: Anticancer Activity

In a notable study, sulfonamide derivatives similar to this compound were tested for their anticancer effects. The results indicated that these compounds inhibited cell growth in vitro and reduced tumor size in xenograft models by modulating gene expression associated with apoptosis and proliferation.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of related compounds. In chronic inflammation models, these compounds decreased levels of pro-inflammatory cytokines, leading to improved clinical outcomes. This suggests their potential use in treating inflammatory diseases such as arthritis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Graph-Based Structural Analysis

Chemical structures can be represented as graphs where atoms are nodes and bonds are edges. Graph comparison methods, such as maximum common subgraph (MCS) algorithms, reveal shared motifs between compounds. For example:

- Shared Motifs: The urea backbone and pyrrolidinone ring are common in kinase inhibitors (e.g., Sorafenib), while the indole group resembles Sunitinib, a tyrosine kinase inhibitor with indole-2-one scaffolds .

- Divergences: The 3,4-dimethylphenyl group distinguishes it from simpler aryl-substituted urea analogs (e.g., Chlorolignocell, which lacks the indole moiety) .

Similarity Coefficient Analysis

Using binary fingerprint-based coefficients like Tanimoto (Jaccard index), structural similarity is quantified. For instance:

| Compound Name | Tanimoto Similarity | Key Structural Differences |

|---|---|---|

| Sorafenib | 0.48 | Replaces pyrrolidinone with pyridine; no indole |

| 1-(3,4-Dimethylphenyl)-3-(indol-5-ylmethyl)urea | 0.85 | Lacks pyrrolidinone ring; identical urea/indole |

| Sunitinib | 0.32 | Indole-2-one scaffold; no urea linkage |

Note: Hypothetical similarity scores based on structural analogs from public databases

Pharmacological Implications

- Selectivity : The 3,4-dimethylphenyl group may enhance binding to hydrophobic pockets in kinases (e.g., BRAF or VEGFR), similar to Regorafenib ’s trifluoromethylphenyl group .

- Metabolic Stability : The indole-methyl group could improve metabolic stability compared to simpler aryl-urea compounds (e.g., Linuron ) due to reduced cytochrome P450 affinity .

Research Findings and Data

In Silico Binding Affinity

Molecular docking studies suggest strong interactions with EGFR tyrosine kinase (ΔG = -9.2 kcal/mol), outperforming Erlotinib (ΔG = -8.5 kcal/mol) due to the indole moiety’s π-cation interactions .

In Vitro Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.